Ethyl 2-amino-4-nitrobenzoate
Description
Ethyl 2-amino-4-nitrobenzoate (C₉H₁₀N₂O₄) is a nitroaromatic ester featuring an amino group at the ortho position and a nitro group at the para position on the benzene ring. This compound is synthesized via rearrangement reactions, such as the treatment of 2,4-dinitrobenzylidenemalononitrile with diethylamine (DEA) in ethanol, yielding 21% of the product alongside other derivatives . Key physical properties include a melting point of 90–91°C and characteristic spectral features:
- IR: NH stretching at 3270 cm⁻¹, nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and ester C=O absorption at 1720 cm⁻¹ .
- UV-Vis: Absorption at 327 nm (ε = 2750 M⁻¹cm⁻¹) in methanol, attributed to the nitro-aromatic system .
The compound’s structure enables hydrogen bonding via NH and nitro groups, influencing its crystallinity and stability, as observed in its ammonium salt forms .
Properties
IUPAC Name |
ethyl 2-amino-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFROVMUKFWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344394 | |
| Record name | Ethyl 2-amino-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-24-5 | |
| Record name | Ethyl 2-amino-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Esterification and Nitration:
- The synthesis of ethyl 2-amino-4-nitrobenzoate can begin with the esterification of 2-amino-4-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
- Another approach involves the nitration of ethyl 2-aminobenzoate. This can be achieved by treating ethyl 2-aminobenzoate with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4-position.
-
Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous-flow systems, which offer advantages in terms of reaction control, safety, and scalability. The esterification and nitration steps can be optimized for high yield and purity using such systems .
Chemical Reactions Analysis
Types of Reactions:
-
Reduction:
- Ethyl 2-amino-4-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin and hydrochloric acid.
-
Substitution:
- The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin with hydrochloric acid.
Substitution: Acyl chlorides, alkyl halides, and appropriate bases or catalysts.
Major Products:
- Reduction of the nitro group yields ethyl 2,4-diaminobenzoate.
- Substitution reactions yield various amides or secondary amines depending on the reagents used.
Scientific Research Applications
Chemistry:
- Ethyl 2-amino-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine:
- The compound’s derivatives have potential applications in medicinal chemistry. For example, compounds with similar structures are investigated for their antimicrobial and anti-inflammatory properties.
Industry:
- In the pharmaceutical industry, this compound can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-nitrobenzoate depends on its specific application. In general, the compound can interact with biological molecules through its amino and nitro groups. These interactions can affect various molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
Ethyl 4-aminobenzoate
- Synthesis: Direct esterification of 4-aminobenzoic acid .
- Properties :
- Applications : Common local anesthetic precursor; lacks nitro group’s electron-withdrawing effects, altering reactivity compared to the target compound .
Ethyl 4-nitrobenzoate
- Properties: Higher melting point (~95°C) due to stronger dipole interactions from nitro groups . Reactivity: Nitro group directs electrophilic substitution to meta position, unlike the amino group’s ortho/para directing effect in the target compound .
Ethyl 2-bromo-4-nitrobenzoate
- Structure : Bromo (ortho) and nitro (para) groups.
- Properties: Reactivity: Bromine enhances susceptibility to nucleophilic substitution, unlike the amino group’s electron-donating nature . Applications: Intermediate in Suzuki coupling reactions; divergent reactivity compared to amino-nitro derivatives .
Derivatives with Modified Substituents
Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
- Structure: Methoxyethyl group on amino, nitro at meta.
- Properties :
Hydrazinium 2-amino-4-nitrobenzoate dihydrate
Comparative Data Tables
Biological Activity
Ethyl 2-amino-4-nitrobenzoate, a compound with the molecular formula C₉H₁₀N₂O₄, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- Functional Groups : Contains an amino group (-NH₂) and a nitro group (-NO₂), which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and nitro groups allows for:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds or through electrostatic interactions.
- Receptor Binding : It can bind to receptors, potentially modulating signaling pathways.
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various bacterial strains. The following table summarizes its activity against selected pathogens:
| Pathogen | Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies have shown that these derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, contributing to reduced inflammation in models of acute injury.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition, highlighting its potential as a lead compound for antibiotic development . -
Anti-inflammatory Mechanism Exploration :
A research team investigated the anti-inflammatory mechanisms of this compound derivatives in a murine model of arthritis. The compounds were shown to significantly reduce joint swelling and pain, with histological analysis revealing decreased infiltration of inflammatory cells . -
Synthesis and Modification :
Researchers have explored various synthetic routes to modify this compound, enhancing its biological activity. For instance, modifications to the nitro group have resulted in compounds with improved potency against specific bacterial strains .
Q & A
Q. Table 1: Comparative Synthesis Routes
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the ethyl ester triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 4.2–4.4 ppm, CH₂). The aromatic region (δ 6.5–8.5 ppm) reveals substitution patterns (amino and nitro groups) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitro group electron-withdrawing effects on adjacent carbons .
- IR Spectroscopy :
- Mass Spectrometry :
Q. Table 2: Key Spectral Markers
Advanced: How can non-merohedral twinning in this compound crystals be resolved during X-ray diffraction analysis?
Methodological Answer:
Non-merohedral twinning complicates structure refinement. Strategies include:
- Data Collection : Use high-resolution data (≤0.8 Å) to detect twin domains. Rotate the crystal to identify twin law matrices .
- Software Tools : SHELXL (TWIN/BASF commands) refines twin fractions and lattice parameters. Compare R-factors for twin vs. untwin models .
- Validation : Check for systematic absences and pseudo-symmetry using PLATON’s TwinRotMat .
Q. Example Workflow :
Collect data on a Rigaku XtaLAB diffractometer (Mo Kα radiation).
Index using CrysAlisPro; identify twin laws (e.g., 180° rotation about [100]).
Refine in SHELXL with BASF parameters to model twin fractions .
Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can graph-set analysis elucidate these patterns?
Methodological Answer:
Hydrogen-bonding networks dictate packing efficiency and stability.
- Graph-Set Analysis (after Etter’s rules):
- Methodology :
Q. Table 3: Hydrogen-Bonding Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph-Set Motif | Reference |
|---|---|---|---|---|
| N–H···O (nitro) | 2.85 | 165 | D₁¹ | |
| O–H···O (ester) | 2.78 | 158 | C(6) |
Advanced: How should researchers address contradictory data in synthetic yields or spectral assignments for this compound?
Methodological Answer:
Contradictions arise from impurities, instrumental drift, or misassignment.
- Yield Discrepancies :
- Spectral Misassignment :
Case Study :
If NMR shows unexpected aromatic peaks, perform NOESY to confirm spatial proximity of substituents, ruling out regioisomers .
Advanced: What computational methods are recommended to predict the reactivity and stability of this compound in solution?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model:
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO, ethanol) to predict aggregation or degradation .
Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) to confirm electronic transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

